molecular formula C22H24F2N4O B7170742 2-[2-[4-[1-(2,4-difluorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one

2-[2-[4-[1-(2,4-difluorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one

Cat. No.: B7170742
M. Wt: 398.4 g/mol
InChI Key: AHACEXVJVGUBMX-UHFFFAOYSA-N
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Description

2-[2-[4-[1-(2,4-difluorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The compound also features a piperazine ring substituted with a 2,4-difluorophenyl group, making it a molecule of interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

The synthesis of 2-[2-[4-[1-(2,4-difluorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one involves multiple steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Substitution with Piperazine: The quinazolinone intermediate is then reacted with a piperazine derivative, which is pre-functionalized with a 2,4-difluorophenyl group.

    Final Coupling: The final step involves the coupling of the substituted piperazine with the quinazolinone core under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

2-[2-[4-[1-(2,4-difluorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the quinazolinone ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially the 2,4-difluorophenyl group, using reagents like halogens, alkylating agents, or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the quinazolinone core or the piperazine ring.

Scientific Research Applications

2-[2-[4-[1-(2,4-difluorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

    Biological Studies: Researchers use this compound to investigate its effects on cellular pathways and molecular targets, helping to elucidate its mechanism of action and potential therapeutic benefits.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.

    Industrial Applications: In the pharmaceutical industry, this compound may be used as a lead compound for drug development or as a reference standard in analytical studies.

Mechanism of Action

The mechanism of action of 2-[2-[4-[1-(2,4-difluorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2-[2-[4-[1-(2,4-difluorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:

    This compound: This compound is unique due to the presence of the 2,4-difluorophenyl group, which may enhance its pharmacological properties compared to other quinazolinone derivatives.

    Quinazolinone Derivatives: Other derivatives may include different substituents on the quinazolinone core or the piperazine ring, leading to variations in their biological activities and therapeutic potential.

    Piperazine Derivatives: Compounds with different substituents on the piperazine ring may exhibit distinct pharmacological profiles, making them useful for different therapeutic applications.

Properties

IUPAC Name

2-[2-[4-[1-(2,4-difluorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O/c1-15(17-7-6-16(23)14-19(17)24)28-12-10-27(11-13-28)9-8-21-25-20-5-3-2-4-18(20)22(29)26-21/h2-7,14-15H,8-13H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHACEXVJVGUBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N2CCN(CC2)CCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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